7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol - 865546-59-4

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Catalog Number: EVT-1706699
CAS Number: 865546-59-4
Molecular Formula: C19H14ClN3O
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GSK2606414 (38)

  • Compound Description: GSK2606414, also known as compound 38, is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] This compound exhibits oral bioavailability and effectively inhibits PERK activation in cells. [] Furthermore, GSK2606414 has demonstrated efficacy in inhibiting the growth of human tumor xenografts in mice. []
  • Relevance: Although the core structure differs slightly, GSK2606414 and the target compound share the key 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety, highlighting the importance of this scaffold in kinase inhibition. [] Both compounds feature substitutions at the 5th and 7th positions of the pyrrolo[2,3-d]pyrimidine core, suggesting these positions are important for interacting with kinase targets.

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (4b)

  • Compound Description: This compound serves as a key intermediate in synthesizing nucleoside analogs. [] The research focused on its ribosylation, exploring the preferential formation of O-glycosides over N-glycosides. []
  • Relevance: This compound highlights the relevance of the pyrrolo[2,3-d]pyrimidine scaffold present in the target compound, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The study on 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one demonstrates the versatility of this scaffold for further derivatization and potential application in nucleoside chemistry. []

(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

  • Compound Description: This compound is a 7-carbapurine nucleoside analog where the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety is linked to a 2-deoxy-2-fluoro-β-d-ribose sugar. [] The study focused on its structural characterization, particularly the conformation of the nucleoside and sugar moieties. []
  • Relevance: The compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine structure with the target compound, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, emphasizing the importance of this scaffold in medicinal chemistry, especially in nucleoside analogs. []

MN3PU (3)

  • Compound Description: MN3PU, a temperature-sensitive compound, serves as a precursor for developing a radiotracer targeting leucine-rich repeat kinase 2 (LRRK2). [] The compound is designed for radiolabeling with fluorine-18 ([18F]) to create a positron emission tomography (PET) tracer for studying LRRK2 in vivo. []
  • Relevance: MN3PU contains a 7H-pyrrolo[2,3-d]pyrimidine core within its structure, although significantly more complex than the target compound. [] This shared element highlights the versatility of this heterocycle in building diverse molecules with potential medicinal applications.

6-Ethynyl-N-phenyl-9H-purin-2-amine

  • Compound Description: This compound is an ethynyl-heterocycle studied as a model for irreversible kinase inhibition. [] It demonstrated reactivity with N-acetylcysteine methyl ester, mimicking the interaction of ethynyl-containing inhibitors with cysteine residues in kinases like Nek2. []
  • Relevance: Though structurally different, this compound emphasizes the relevance of aryl and ethynyl substituents, also present in 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, in the context of kinase inhibition. [] This suggests that similar interactions with cysteine residues in target kinases might be possible.

7-Ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

  • Compound Description: This compound was identified as the most reactive ethynyl-heterocycle in a study investigating irreversible Nek2 kinase inhibition. [] Its high reactivity with N-acetylcysteine methyl ester highlighted its potential as a Michael acceptor for targeting cysteine residues in kinases. []
  • Relevance: While structurally distinct, this compound's reactivity with cysteine residues, similar to observations with ethynyl-heterocycles, suggests that 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, which contains an aryl chloride, might also exhibit reactivity towards nucleophilic amino acids in target proteins. []

4-Ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

  • Compound Description: This compound, investigated as a potential irreversible Nek2 kinase inhibitor, exhibited the lowest reactivity among a series of ethynyl-heterocycles. [] Its low reactivity with N-acetylcysteine methyl ester suggested it might be less effective in targeting cysteine residues in kinases. []
  • Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidin-amine core with the target compound, 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, further emphasizing the importance of this scaffold in kinase inhibitor design. []

2-(3-((6-Ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide and 2-(3-((6-Ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide

  • Compound Description: These two isomeric compounds were studied to understand the impact of N-methylation on the reactivity of ethynyl-containing purine derivatives towards cysteine residues in kinases. [] The N(7)-methyl isomer exhibited significantly higher reactivity, suggesting that the position of the methyl group influences the accessibility of the ethynyl group for Michael addition. []
  • Relevance: While structurally different from 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, these isomers highlight the importance of subtle structural variations in influencing the reactivity and potential biological activity of compounds, particularly in the context of kinase inhibition. []

Alkyne 40 (EC144)

  • Compound Description: Alkyne 40, also known as EC144, represents a second-generation heat shock protein 90 (Hsp90) inhibitor. [] Demonstrating superior potency compared to its predecessor, BIIB021, EC144 effectively binds to Hsp90α and induces the degradation of Her-2 in MCF-7 cells. []
  • Relevance: Although structurally distinct, both Alkyne 40 and the target compound feature a phenyl ring at the 5-position of the 7H-pyrrolo[2,3-d]pyrimidine core. This suggests that aryl substituents at this position may be relevant for interacting with certain protein targets. []

4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-(6-methylamino-pyrazin-2-yl)-methanone (PF-03772304)

  • Compound Description: PF-03772304 served as an early lead compound in developing selective inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1). [] Although potent, this compound lacked selectivity against other kinases within the PI3K pathway. []
  • Relevance: PF-03772304 shares the core 7H-pyrrolo[2,3-d]pyrimidine scaffold with the target compound, emphasizing its utility as a starting point for developing kinase inhibitors. [] The presence of diverse substituents in both compounds emphasizes the possibility of fine-tuning activity and selectivity by modifying this core structure.

(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-{6-[(3S,4R)-4-(4-fluoro-phenyl)-tetrahydro-furan-3-ylamino]-pyrazin-2-yl}-methanone (PF-05017255)

  • Compound Description: PF-05017255 is a potent and selective PDK1 inhibitor, developed through structure-based drug design using PF-03772304 as a starting point. [] This compound exhibits excellent selectivity against other PI3K pathway kinases, including PI3Kα, AKT, S6K, and mTOR. []
  • Relevance: Both PF-05017255 and 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol contain the 7H-pyrrolo[2,3-d]pyrimidine core, suggesting that this scaffold is amenable to modifications that can achieve high potency and selectivity for specific kinase targets. []

1-{(2R,3R)-3-[6-(4-Amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonyl)-pyrazin-2-ylamino]-2-phenyl-pyrrolidin-1-yl}-ethanone (PF-05168899)

  • Compound Description: PF-05168899 is a highly selective PDK1 inhibitor with improved kinase selectivity compared to its predecessors. [] This compound demonstrates remarkable selectivity against a panel of 35 kinases, inhibiting PDK1, CHK2, and AuroraB with high potency. []
  • Relevance: This compound reinforces the value of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also present in 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, as a starting point for creating potent and selective kinase inhibitors. [] The structural diversity within this series of compounds highlights the potential for optimizing pharmacological profiles through modifications at various positions on the pyrrolopyrimidine core.

6-(2-Phenylethyl)-3-(β-d-ribofuranosyl)furo[2,3-d]pyrimidin-2(3H)-one

  • Compound Description: This compound represents a bicyclic pyrimidine nucleoside analog containing a furo[2,3-d]pyrimidin-2(3H)-one base and a β-d-ribofuranose sugar moiety. [] It exhibited weak antiproliferative activity against HL-60 and Jurkat E6.1 cell lines. []
  • Relevance: While structurally different, this compound highlights the importance of exploring various bicyclic pyrimidine nucleoside analogs, including those based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, as potential anticancer agents. []

7-{4-[2-(2-Methoxy-ethylamino-ethoxy]-phenyl}-5-(3-methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine (CGP76030)

  • Compound Description: CGP76030 is a potent c-Src kinase inhibitor. [] In vivo studies demonstrated its ability to reduce breast cancer metastasis and increase survival in mice. [] Mechanistically, CGP76030 hinders osteoclast activity and angiogenesis. []
  • Relevance: CGP76030 shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-ylamine moiety with the target compound, signifying the importance of this structure for kinase inhibition. [] Both compounds also feature aryl substituents at the 5th and 7th positions, suggesting that modifications at these positions can be utilized to target specific kinases.

(R)-Methanandamide

  • Compound Description: (R)-Methanandamide is a metabolically stable analog of the endocannabinoid anandamide. [] This compound has been shown to stimulate nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC), independent of CB1 and CB2 cannabinoid receptors. [] (R)-Methanandamide achieves this by activating anandamide receptors, which subsequently activate the phosphoinositide 3-kinase-Akt signaling pathway, leading to endothelial NO synthase (eNOS) phosphorylation and NO production. []
  • Relevance: While structurally dissimilar to 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, (R)-Methanandamide's activity highlights the broader context of kinase signaling and potential cross-talk between different signaling pathways. []

N-[3-({6-[(1E)-2-Cyano-3-(methylamino)-3-oxoprop-1-en-1-yl]-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethynyl)-4-methylphenyl]-3-(trifluoromethyl)benzamide

  • Compound Description: This compound is a potent inhibitor of c-Src kinase, specifically binding to the V281C mutant. [] The compound's structure, containing an electrophilic acrylamide warhead, suggests that it targets the cysteine residue at position 281 of the c-Src protein.
  • Relevance: This compound highlights the importance of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also present in the target compound, in designing kinase inhibitors. [] The presence of various substituents, including an ethynyl linker and a substituted phenyl ring, provides insights into potential modifications for modulating activity and selectivity against different kinases.

cis-(R)-7-(3-(Azetidin-1-ylmethyl)cyclobutyl)-5-(3-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound is a potent inhibitor of the insulin receptor kinase domain. [] Its structure suggests that it binds to the ATP-binding site of the kinase, thereby inhibiting its activity.
  • Relevance: The compound shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold with 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, indicating the importance of this structure for kinase inhibition. [] Both compounds possess a phenyl substituent at the 5th position of the pyrrolo[2,3-d]pyrimidine ring, suggesting that modifications at this position could be crucial for interacting with the kinase active site.

7-({4-[(3R)-3-Aminopyrrolidin-1-yl]-5-chloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}sulfan yl)-1,5-naphthyridin-1(4H)-ol

  • Compound Description: This compound acts as a small molecule inhibitor of the DNA gyrase ATP binding domain in Enterococcus faecalis. [] Its structure suggests that it binds to the ATP-binding site of the enzyme, preventing ATP binding and inhibiting its activity.
  • Relevance: This compound shares the 7H-pyrrolo[2,3-d]pyrimidine scaffold with 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, highlighting the importance of this structure in designing enzyme inhibitors. []

1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-benzylurea

  • Compound Description: This compound acts as a pyrrolo-pyrimidine inhibitor and has been shown to form a complex with HCK, a protein tyrosine kinase. []
  • Relevance: This compound and 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol share the 7H-pyrrolo[2,3-d]pyrimidine core structure, underscoring the significance of this scaffold in the development of kinase inhibitors. [] Furthermore, both compounds feature a phenyl ring at the 5th position, suggesting that aryl substituents at this site could be crucial for interacting with the kinase target.

4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)perhydro-1,4-diazepin-1-yl]quinoline

  • Compound Description: This compound is a basic drug with low aqueous solubility at higher pH values. [] Formulating this drug with hydroxypropyl methylcellulose acetate succinate (HPMCAS) enhances its bioavailability due to improved solubility and dissolution characteristics. []
  • Relevance: While structurally unrelated to 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, this compound provides insights into formulation strategies for improving the bioavailability of poorly soluble drugs. [] Depending on the physicochemical properties of the target compound, similar formulation approaches might be considered to enhance its solubility and overall bioavailability.

Properties

CAS Number

865546-59-4

Product Name

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C19H14ClN3O

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24)

InChI Key

DAJWHEOSOZWZCO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.